molecular formula C18H21ClN2 B8337882 (+/-)-1-Benzyl-5-(4-chlorophenyl)-1,4-diazepane

(+/-)-1-Benzyl-5-(4-chlorophenyl)-1,4-diazepane

Cat. No. B8337882
M. Wt: 300.8 g/mol
InChI Key: RQMGFAQFFODFOR-UHFFFAOYSA-N
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Patent
US08592403B2

Procedure details

This compound was prepared by the method of preparation 2 starting from N-benzylethylenediamine but using commercially available 3-chloro-1-(4-chlorophenyl)propan-1-one. LRMS: APCl+ m/z 300 [MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:13][CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=1)=O>>[CH2:1]([N:8]1[CH2:13][CH2:14][CH:15]([C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=2)[NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCNC(CC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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